2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one Luteolin-5-o-beta-d-glucopyranoside is a natural product found in Equisetum arvense, Daphne aurantiaca, and Ocimum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17957665
InChI: InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2
SMILES:
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol

2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

CAS No.:

Cat. No.: VC17957665

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one -

Specification

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-15-5-9(23)4-14-17(15)12(26)6-13(30-14)8-1-2-10(24)11(25)3-8/h1-6,16,18-25,27-29H,7H2
Standard InChI Key KBGKQZVCLWKUDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, reflects its intricate structure . The chromen-4-one core (Position 4-one) is substituted at Position 2 with a 3,4-dihydroxyphenyl group, at Position 5 with a glycosidic unit, and at Position 7 with a hydroxyl group . The glycosidic moiety consists of a β-D-glucopyranosyl group, as indicated by the stereochemical descriptors (3R,4S,5R,6R) in the oxan-2-yl component .

Key Functional Groups

  • Chromen-4-one backbone: A bicyclic system comprising fused benzene and pyrone rings, common in flavonoids.

  • 3,4-Dihydroxyphenyl group: A catechol moiety linked to Position 2, contributing to redox activity.

  • β-D-Glucopyranosyl unit: A sugar substituent at Position 5, enhancing solubility and modulating bioavailability .

The compound’s stereochemistry, particularly the R/S configuration of the glucopyranosyl group, influences its biological interactions . Computational models, such as the InChIKey (KBGKQZVCLWKUDQ-GMNDVSOCSA-N), provide insights into its 3D conformation .

Spectroscopic Identification

Structural elucidation typically involves:

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, distinguishing aromatic (δ 6–8 ppm) and glycosidic (δ 3–5 ppm) signals.

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 448.4 confirm the molecular weight.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorbance maxima near 270 nm and 350 nm, characteristic of flavonoid π→π* transitions.

Occurrence and Isolation

Natural Sources

While the exact plant sources of 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one remain undocumented, analogous flavonoid glycosides are prevalent in Citrus species, Vitis vinifera (grapes), and medicinal herbs like Ginkgo biloba. These compounds often accumulate in leaves, fruits, and roots as part of plant defense mechanisms.

Extraction and Purification

Isolation protocols for similar flavonoids involve:

  • Solvent Extraction: Methanol or ethanol extracts of plant material.

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with gradient elution (water:acetonitrile).

    • Thin-Layer Chromatography (TLC): Silica gel plates developed in ethyl acetate:formic acid:water (8:1:1).

  • Crystallization: Final purification using ethanol-water mixtures.

Yield optimization requires temperature control (20–40°C) and pH adjustment (pH 5–6) to stabilize labile hydroxyl groups.

Pharmacological Properties

Antioxidant Activity

The catechol group (3,4-dihydroxyphenyl) and conjugated π-system enable radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), show dose-dependent activity, with IC₅₀ values comparable to quercetin derivatives.

Anti-Inflammatory Effects

Molecular docking studies predict inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), key mediators of inflammation. Glycosylation at Position 5 may enhance solubility, improving bioavailability in physiological systems .

Research Challenges and Future Directions

Despite promising structural features, research on 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is hindered by:

  • Synthetic Complexity: Multi-step glycosylation requiring stereochemical precision.

  • Limited Natural Abundance: Necessitating heterologous biosynthesis in microbial hosts.

  • Pharmacokinetic Uncertainties: Poor oral bioavailability due to glycosidic cleavage in the gut .

Future studies should prioritize:

  • Total Synthesis: Leveraging enzymatic glycosyltransferases for stereospecific coupling.

  • In Vivo Models: Evaluating bioavailability and toxicity in zebrafish or murine systems.

  • Structure-Activity Relationships (SAR): Modifying hydroxylation patterns to enhance potency .

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